molecular formula C22H31NO6S B1263126 Latrunculone B

Latrunculone B

Cat. No. B1263126
M. Wt: 437.6 g/mol
InChI Key: GCLFJDBFHQMHMU-PPLVVCHYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Latrunculone B is a macrolide. It has a role as a metabolite.

Scientific Research Applications

1. Ocular Research

Latrunculin B (Lat-B) has been studied for its potential in treating glaucoma by pharmacologically disorganizing the actin cytoskeleton in the trabecular meshwork, which may increase outflow facility and lower intraocular pressure (IOP) in monkey eyes (Peterson et al., 2000). The effects of Lat-B on IOP, aqueous humor flow, corneal endothelium, and corneal thickness in monkeys suggest its potential as an antiglaucoma strategy, although its impact on corneal endothelium and ciliary epithelium may pose safety concerns (Peterson et al., 2000). Additionally, Lat-B's role in altering trabecular meshwork and corneal endothelial morphology has been examined in monkeys, with findings indicating that the expansion of the juxtacanalicular space may account for the decrease in outflow resistance induced by latrunculins (Sabanay et al., 2006).

2. Plant Biology

Latrunculin B has been utilized in plant biology research to probe F-actin-dependent growth and development-related processes. Studies have shown that F-actin is essential for plant cell elongation, and exposure to Lat-B during germination results in stunted seedlings due to the absence of cell elongation (Baluška et al., 2001).

3. Cellular and Molecular Biology

Latrunculin B has been used extensively in cellular and molecular biology to understand the role of the actin cytoskeleton. It is known to bind to actin monomers, thereby preventing them from repolymerizing into filaments, a process that is crucial for many cellular functions. For example, latrunculin has been shown to alter the actin-monomer subunit interface to prevent polymerization, providing insights into its mechanism of action within cells (Morton et al., 2000).

4. Antimicrobial and Anticancer Research

Latrunculins, including Latrunculin B, have demonstrated potent antimicrobial activity against a variety of pathogens such as Candida albicans, Saccharomyces cerevisiae, Staphylococcus aureus, and Bacillus cereus. Furthermore, certain modifications of Latrunculin B have shown promising antiangiogenic and antimigratory activities, suggesting their potential as leads in the development of anticancer and antimicrobial agents (El Sayed et al., 2006).

properties

Product Name

Latrunculone B

Molecular Formula

C22H31NO6S

Molecular Weight

437.6 g/mol

IUPAC Name

(1R,4Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-17-[(4R)-2-oxo-1,3-thiazolidin-4-yl]-2,16-dioxabicyclo[13.3.1]nonadeca-4,10-diene-3,8-dione

InChI

InChI=1S/C22H31NO6S/c1-14-4-3-5-16(24)8-6-15(2)10-20(25)28-18-11-17(9-7-14)29-22(27,12-18)19-13-30-21(26)23-19/h3-4,10,14,17-19,27H,5-9,11-13H2,1-2H3,(H,23,26)/b4-3-,15-10-/t14-,17-,18-,19+,22-/m1/s1

InChI Key

GCLFJDBFHQMHMU-PPLVVCHYSA-N

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CCC(=O)C/C=C1)/C

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(=O)CC=C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latrunculone B
Reactant of Route 2
Latrunculone B
Reactant of Route 3
Latrunculone B
Reactant of Route 4
Latrunculone B
Reactant of Route 5
Latrunculone B
Reactant of Route 6
Latrunculone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.